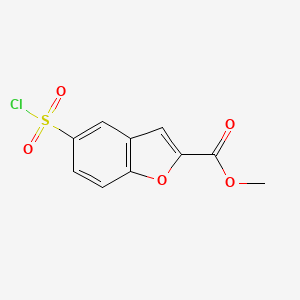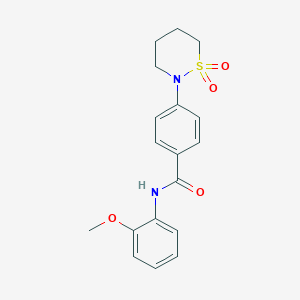
4-(1,1-dioxothiazinan-2-yl)-N-(2-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common name, and structural formula. It may also include its role or use in industry or research.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also usually discussed.Molecular Structure Analysis
This involves discussing the molecular structure of the compound, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the structure.Chemical Reactions Analysis
This involves discussing the reactions that the compound undergoes. This could include its reactivity, the products it forms, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves discussing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Antihyperglycemic Agents
Research into benzamide derivatives, similar to the compound , has identified their potential as antihyperglycemic agents. For instance, 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives were prepared in a search for antidiabetic agents, leading to the identification of compounds with significant potential for treating diabetes mellitus (Nomura et al., 1999).
Antimicrobial and Antifungal Activities
Compounds structurally related to "4-(1,1-dioxothiazinan-2-yl)-N-(2-methoxyphenyl)benzamide" have shown marked activity against bacterial and fungal strains. The synthesis of potential biologically active 1,2-benzothiazin-3-yl-quinazolin-4(3H)-ones, for example, resulted in compounds with significant antimicrobial activities against Gram-positive bacteria such as Bacillus subtilis (Zia-ur-Rehman et al., 2006).
Anticancer Research
Benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones, which share a common structural framework with the compound of interest, have been synthesized and tested for their anticancer activities. Compounds in these series exhibited moderate to good inhibitory activity against various cancer cell lines, indicating their potential as anticancer agents (Kamal et al., 2011).
Antiviral Research
The development of antiretroviral agents targeting HIV is another area where related compounds have been explored. Derivatives of pyrimido[1,2-c][1,3]benzothiazin-6-imine were investigated for their potential as anti-HIV agents, resulting in compounds with improved activity against HIV-1 and HIV-2 strains (Mizuhara et al., 2012).
Agricultural Applications
In the agricultural sector, benzoxazinones and related compounds, which are structurally related to "4-(1,1-dioxothiazinan-2-yl)-N-(2-methoxyphenyl)benzamide," have been isolated and synthesized for their allelochemical properties. These compounds exhibit phytotoxic, antimicrobial, and insecticidal properties, highlighting their potential utility in crop protection and pest management (Macias et al., 2006).
Safety And Hazards
This involves discussing the safety precautions that should be taken when handling the compound, as well as its potential hazards. This could include its toxicity, flammability, and environmental impact.
Direcciones Futuras
This involves discussing potential future research directions or applications for the compound. This could be based on its properties, reactivity, or biological activity.
Propiedades
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-17-7-3-2-6-16(17)19-18(21)14-8-10-15(11-9-14)20-12-4-5-13-25(20,22)23/h2-3,6-11H,4-5,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPMPQUFZOFWLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxothiazinan-2-yl)-N-(2-methoxyphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

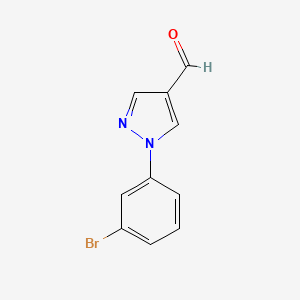
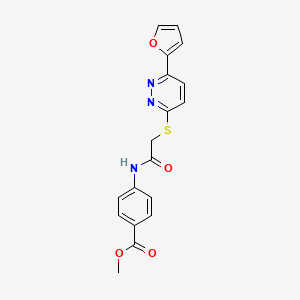

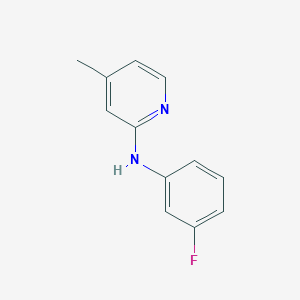
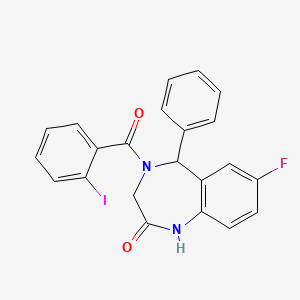

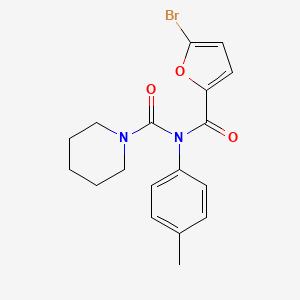
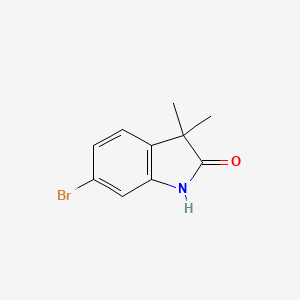
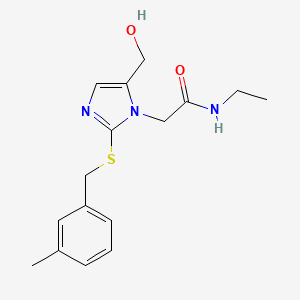
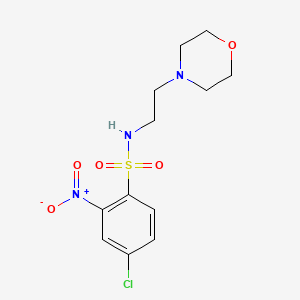
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2795470.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2795474.png)
